1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl- 1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl- 2-(Ethylthiomethyl)phenylboronic acid, pinacol ester

Brand Name: Vulcanchem
CAS No.: 121114-64-5
VCID: VC21309589
InChI: InChI=1S/C15H23BO2S/c1-6-19-11-12-9-7-8-10-13(12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSCC
Molecular Formula: C15H23BO2S
Molecular Weight: 278.2 g/mol

1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-

CAS No.: 121114-64-5

Cat. No.: VC21309589

Molecular Formula: C15H23BO2S

Molecular Weight: 278.2 g/mol

* For research use only. Not for human or veterinary use.

1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl- - 121114-64-5

Specification

CAS No. 121114-64-5
Molecular Formula C15H23BO2S
Molecular Weight 278.2 g/mol
IUPAC Name 2-[2-(ethylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H23BO2S/c1-6-19-11-12-9-7-8-10-13(12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3
Standard InChI Key GAZFNDREBYAYEF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSCC

Introduction

Chemical Identity and Nomenclature

Primary Identification

The compound 1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl- represents an organoboron compound containing a dioxaborolane ring system with specific substituents. This compound is uniquely identified through several systematic naming conventions and registry systems in the chemical literature.

Registry Numbers and Systematic Names

SynonymReference
2-(Ethylthiomethyl)phenylboronic acid, pinacol ester
2-(2-((Ethylthio)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(2-(Ethylthiomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

These alternative names emphasize different structural aspects of the compound, with some highlighting the boronic acid derivative nature (pinacol ester) while others focus on the substitution pattern around the phenyl ring.

Molecular Structure and Properties

Structural Composition

The molecular structure of 1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl- features a central boron atom bound to a phenyl ring and incorporated into a five-membered dioxaborolane ring. The phenyl ring contains an ethylthiomethyl substituent at the ortho position, creating a distinctive structural arrangement with potential for specific chemical interactions .

Physical Properties

The physical properties of this compound are summarized in the following table:

PropertyValueReference
Molecular FormulaC₁₅H₂₃BO₂S
Molecular Weight278.2 g/mol
Physical StateNot specified in sources-
Purity (Commercial)98%
AppearanceNot specified in sources-

Structural Identifiers

Modern chemical databases utilize several standardized identifiers to represent the compound's structure unambiguously:

Identifier TypeValueReference
InChIInChI=1S/C15H23BO2S/c1-6-19-11-12-9-7-8-10-13(12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3
InChIKeyGAZFNDREBYAYEF-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSCC

These identifiers provide machine-readable representations of the compound's structure, facilitating computational analysis and database searching.

Structural Features and Bonding

Core Structural Elements

The compound contains several key structural components that define its chemical identity and behavior:

  • A 1,3,2-dioxaborolane ring (commonly known as a boronic acid pinacol ester)

  • Four methyl groups providing steric bulk (tetramethyl substituents)

  • A 2-((ethylthio)methyl)phenyl group attached to the boron atom

  • A sulfur-containing side chain (ethylthio group)

Boron Chemistry

The central boron atom in this molecule participates in sp² hybridization, with three bonds in a trigonal planar arrangement. The dioxaborolane ring provides stability to the boronic acid functional group, which is a common feature in many synthetic reagents used in organic chemistry. This structural arrangement affects the compound's reactivity, particularly in reactions involving the boron center .

Synthesis and Preparation

QuantityStatusReference
1gDiscontinued
100mgDiscontinued
250mgDiscontinued

Related Compounds and Comparative Analysis

Structural Analogs

The search results reveal information about several related compounds that share structural similarities with our target compound:

1,3,2-Dioxaborolane, 2-[3-chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-

This compound (CAS 1218789-44-6) represents another substituted phenylboronic acid pinacol ester with a molecular weight of 308.61 g/mol . Unlike our target compound, it features a chloro and cyclopropylmethoxy substituent pattern on the phenyl ring.

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This simpler analog (CAS 1195-66-0) has a methoxy group directly attached to the boron atom rather than a phenyl ring, resulting in a lower molecular weight of 158 g/mol .

Comparative Properties

CompoundCAS NumberMolecular Weight (g/mol)Key Structural DifferenceReference
Target compound121114-64-5278.22-((ethylthio)methyl)phenyl substituent
Chloro analog1218789-44-6308.613-chloro-5-(cyclopropylmethoxy)phenyl substituent
Methoxy analog1195-66-0158Direct methoxy substitution on boron

This comparison highlights the structural diversity within this class of compounds, with variations in the groups attached to the boron atom and different substitution patterns on the phenyl rings when present.

Spectroscopic Properties

NMR TypeChemical Shifts (δ, ppm)AssignmentReference
¹H NMR (400 MHz, CDCl₃)3.41 (m, 3H)Methoxy protons
¹H NMR (400 MHz, CDCl₃)1.11 (m, 12H)Tetramethyl protons
¹¹B NMR (128.3 MHz, CDCl₃)22.2Boron nucleus
¹³C NMR (100.6 MHz, CDCl₃)82.7, 52.6, 24.6Carbon signals

Our target compound would likely show additional signals for the aromatic phenyl ring and the ethylthio group, with characteristic patterns for the ortho-substituted phenyl system.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator